3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H15ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl alcohol and 1-methyl-6H-benzo[c]chromen-6-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is then isolated and purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzo[c]chromen-6-one derivatives .
Scientific Research Applications
3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
- 3-[(4-methylbenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
- 3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
Uniqueness
3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature may enhance its activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C21H15ClO3 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15ClO3/c1-13-10-16(24-12-14-6-8-15(22)9-7-14)11-19-20(13)17-4-2-3-5-18(17)21(23)25-19/h2-11H,12H2,1H3 |
InChI Key |
QJRBNXFBUBMCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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